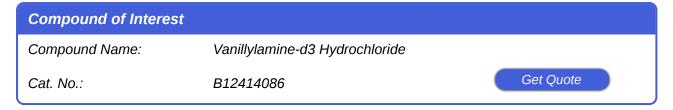


Vanillylamine-d3 Hydrochloride: A Technical Guide to its Certificate of Analysis

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For Researchers, Scientists, and Drug Development Professionals

Vanillylamine-d3 Hydrochloride is a deuterated analog of vanillylamine, a key intermediate in the biosynthesis of capsaicin. Its use as an internal standard in analytical chemistry, particularly in pharmacokinetic and metabolic studies of capsaicin and related compounds, necessitates a thorough understanding of its quality and purity, as detailed in its Certificate of Analysis (CoA). This guide provides an in-depth explanation of the data and experimental protocols typically presented in a CoA for **Vanillylamine-d3 Hydrochloride**, ensuring its proper evaluation and use in research and drug development.

Data Presentation: Summary of Specifications

A Certificate of Analysis for **Vanillylamine-d3 Hydrochloride** quantifies its identity, purity, and quality. The following tables summarize the typical analytical data provided.

Table 1: General Properties

Test	Specification	
Appearance	White to Off-White Solid	
Molecular Formula	C ₈ H ₉ D ₃ CINO ₂ [1]	
Molecular Weight	192.66 g/mol [1]	



Table 2: Purity and Identity

Test	Method	Specification
Purity (HPLC)	High-Performance Liquid Chromatography	≥98%
Isotopic Purity (Mass Spec)	Mass Spectrometry	≥99% Deuterium Incorporation
Identity (¹H NMR)	Proton Nuclear Magnetic Resonance	Conforms to Structure
Identity (Mass Spec)	Mass Spectrometry	Conforms to Structure
Elemental Analysis	Combustion Analysis	Conforms to Theoretical Values

Experimental Protocols

Detailed methodologies are crucial for the replication and verification of the results presented in a CoA. The following are typical protocols for the key experiments cited.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is employed to separate, identify, and quantify each component in the sample, thereby determining the purity of the **Vanillylamine-d3 Hydrochloride**.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 μm).
- Mobile Phase: A gradient mixture of acetonitrile and water (containing 0.1% formic acid).
- Flow Rate: 1.0 mL/min.
- Detection: UV at 280 nm.



Procedure: A solution of the sample is prepared in the mobile phase, filtered, and injected
into the HPLC system. The retention time and peak area of the main component are
recorded and compared to a reference standard. Purity is calculated based on the area
percentage of the main peak relative to the total peak area.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry is used to confirm the molecular weight of the compound and to determine the degree of deuterium incorporation.

- Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
- Ionization Source: Electrospray Ionization (ESI) in positive mode.
- Procedure: A dilute solution of the sample is infused into the mass spectrometer. The mass-to-charge ratio (m/z) of the molecular ion is measured to confirm the identity and molecular weight. The isotopic distribution is analyzed to determine the percentage of deuterium incorporation by comparing the intensities of the deuterated and non-deuterated molecular ion peaks.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Structural Confirmation

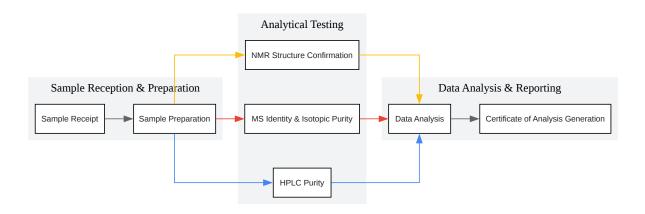
¹H NMR spectroscopy provides detailed information about the structure of the molecule, confirming the identity of the compound.

- Instrumentation: A Nuclear Magnetic Resonance spectrometer (e.g., 400 MHz).
- Solvent: Deuterated solvent such as Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Deuterium Oxide (D₂O).
- Procedure: A small amount of the sample is dissolved in the deuterated solvent, and the ¹H NMR spectrum is acquired. The chemical shifts, splitting patterns, and integration of the peaks are analyzed to confirm that the structure is consistent with Vanillylamine-d3
 Hydrochloride. The absence of a signal corresponding to the methoxy protons confirms the successful deuteration at that position.



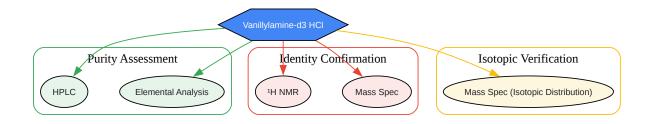
Visualizations: Workflows and Logical Relationships

Diagrams can effectively illustrate complex processes and relationships, providing a clearer understanding of the quality control process.



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Caption: Quality Control Workflow for Vanillylamine-d3 Hydrochloride.



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Caption: Logical Relationship of Analytical Tests for Compound Characterization.



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References

- 1. scbt.com [scbt.com]
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